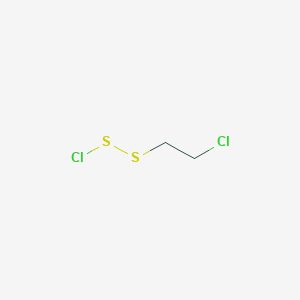

1-Chloro-2-(chlorodisulfanyl)ethane

Description

1-Chloro-2-(chlorodisulfanyl)ethane, commonly known as sulfur mustard or mustard gas, is a chemical warfare agent (CWA) with the IUPAC name 1-chloro-2-(2-chloroethylsulfanyl)ethane and CAS number 505-60-2 . Its molecular formula is C₄H₈Cl₂S, and it has a molecular weight of 159.08 g/mol . Structurally, it consists of two 2-chloroethyl groups bonded to a central sulfur atom, forming a sulfide (S) linkage. This compound is a viscous liquid at room temperature, with a boiling point of 217°C and a density of 1.27 g/cm³ . Historically, it has been used as a vesicant (blister agent) due to its ability to alkylate DNA, RNA, and proteins, leading to cellular damage and systemic toxicity .

Properties

CAS No. |

18026-05-6 |

|---|---|

Molecular Formula |

C2H4Cl2S2 |

Molecular Weight |

163.08916 |

Synonyms |

1-CHLORO-2-(CHLORODISULFANYL)ETHANE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-2-(ethylsulfonyl)ethane

- CAS No.: 25027-40-1

- Molecular Formula : C₄H₉ClO₂S

- Molecular Weight : 156.63 g/mol

- Key Differences :

- Functional Group : Contains a sulfonyl (SO₂) group instead of a sulfide (S) group, making it more oxidized and polar.

- Reactivity : The sulfonyl group reduces alkylating capacity compared to sulfur mustard, making it less toxic.

- Applications : Primarily used in chemical synthesis and proteomics research .

- Physical Properties : Higher water solubility due to polarity; typically available as a solid or high-purity liquid (95% purity) .

2-Chloroethyl Methyl Sulfide (Hemisulfur Mustard)

- CAS No.: 542-81-4

- Molecular Formula : C₃H₇ClS

- Molecular Weight : 110.61 g/mol

- Key Differences :

- Structure : One methyl group replaces a 2-chloroethyl group in sulfur mustard, resulting in a simpler structure.

- Toxicity : Less potent than sulfur mustard but retains vesicant properties due to the remaining chloroethyl group .

- Applications : Used in research to study mustard gas analogs and their mechanisms .

1,2-Dichloroethane

- CAS No.: 107-06-2

- Molecular Formula : C₂H₄Cl₂

- Molecular Weight : 98.96 g/mol

- Key Differences :

- Structure : Lacks the sulfur atom and disulfide linkage, consisting of two chlorine atoms on adjacent carbons.

- Applications : A simulant for sulfur mustard in chemical detection studies due to similar volatility and density .

- Toxicity : Primarily a central nervous system depressant, unlike the alkylating effects of sulfur mustard .

1-Chloro-2-(chloromethoxy)ethane

- CAS No.: 1462-33-5

- Molecular Formula : C₃H₆Cl₂O

- Molecular Weight : 127.98 g/mol

- Key Differences: Functional Group: Contains an ether (O) linkage instead of sulfur. Applications: Used as a pharmaceutical intermediate, highlighting its non-toxic utility compared to sulfur mustard .

Data Tables

Table 1: Structural and Physical Comparison

Reactivity and Stability

- Sulfur Mustard : Undergoes hydrolysis in basic conditions to form thiodiglycol and HCl. Reacts with nucleophiles (e.g., DNA bases) via alkylation .

- Sulfone Derivatives : More stable due to oxidation; resistant to further oxidation but less reactive in alkylation .

- Hemisulfur Mustard : Intermediate reactivity; retains alkylating capacity but at reduced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.